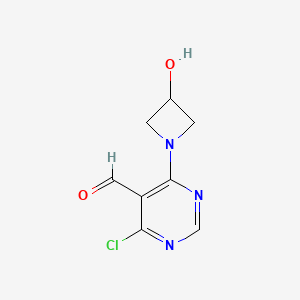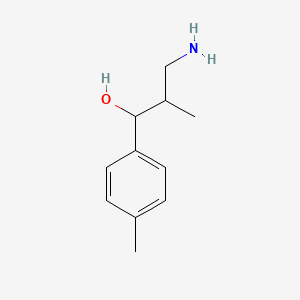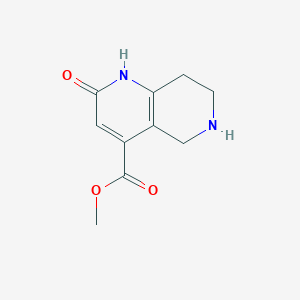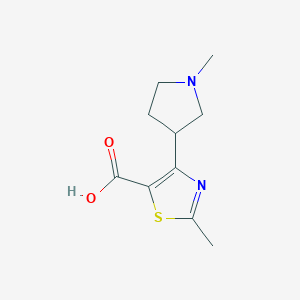
2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, a pyrrolidine ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions using suitable pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties such as conductivity and fluorescence.
作用機序
The mechanism of action of 2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
2-Methyl-4-(1-pyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the methyl group on the pyrrolidine ring.
4-(1-Methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the methyl group on the thiazole ring.
Uniqueness
2-Methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the methyl group on the pyrrolidine ring and the thiazole ring. This dual substitution can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H14N2O2S |
|---|---|
分子量 |
226.30 g/mol |
IUPAC名 |
2-methyl-4-(1-methylpyrrolidin-3-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-6-11-8(9(15-6)10(13)14)7-3-4-12(2)5-7/h7H,3-5H2,1-2H3,(H,13,14) |
InChIキー |
WTSBLRCFJWCLTR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)C(=O)O)C2CCN(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


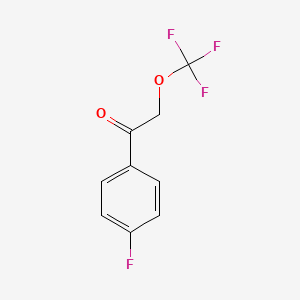

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
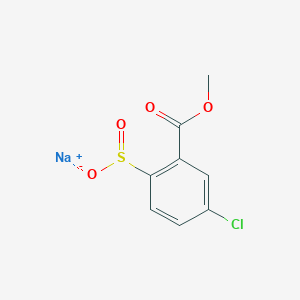

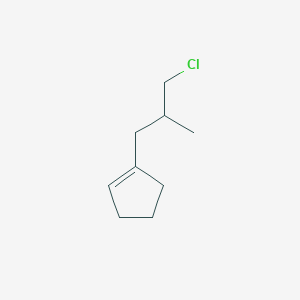
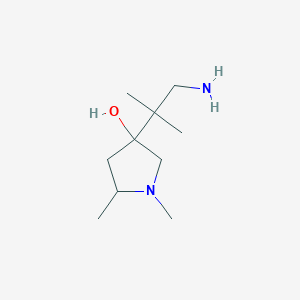
![6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13172101.png)
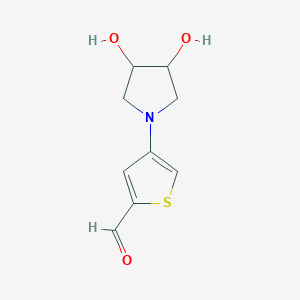
![5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
